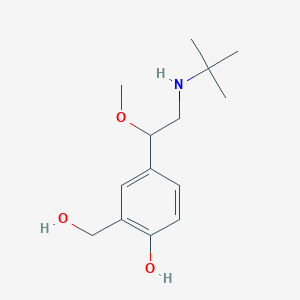
Éther méthylique d'albutérol
Vue d'ensemble
Description
L'éther méthylique d'albutérol, également connu sous le nom d'éther méthylique de salbutamol, est un dérivé du bronchodilatateur albutérol. Il s'agit d'un agoniste partiel β2-adrénergique sélectif, principalement utilisé en milieu clinique comme bronchodilatateur. Ce composé est d'un intérêt significatif en clinique et dans les milieux d'abus de dopage en raison de sa détection et de son analyse chimique .
Applications De Recherche Scientifique
Albuterol methyl ether is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies related to beta-2 adrenergic receptors and their role in cellular signaling.
Medicine: It is used in the development of bronchodilators and in studies related to asthma and chronic obstructive pulmonary disease (COPD).
Industry: It is used in the production of pharmaceuticals and as a standard in quality control
Mécanisme D'action
Target of Action
Albuterol Methyl Ether, also known as Salbutamol EP Impurity A, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the smooth muscle tone in the bronchial passages. When activated, they cause the smooth muscles to relax, leading to bronchodilation .
Mode of Action
As a selective beta-2 adrenergic receptor agonist, Albuterol Methyl Ether binds to these receptors and activates them . This activation leads to a cascade of biochemical reactions that result in the relaxation of the bronchial smooth muscles . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a series of intracellular events are triggered. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased levels of cAMP lead to the activation of protein kinase A, which in turn phosphorylates various proteins, leading to relaxation of the bronchial smooth muscles .
Pharmacokinetics
The pharmacokinetics of Albuterol Methyl Ether involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, it is rapidly absorbed into the systemic circulation. It is metabolized in the liver to an inactive sulfate. The majority of the drug (80% to 100%) is excreted in the urine, with a small fraction (<20%) excreted in the feces . The onset of action begins within 30 minutes, peak levels are reached in 2 to 3 hours, and the duration of action is 4 to 6 hours for the conventional-release tablets and 8 to 12 hours for the sustained-release product .
Result of Action
The primary result of Albuterol Methyl Ether’s action is the relaxation of the bronchial smooth muscles, leading to bronchodilation. This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted .
Action Environment
The action of Albuterol Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and stability. It’s also worth noting that the drug’s action may be affected by the patient’s adherence to the prescribed dosage and frequency .
Analyse Biochimique
Biochemical Properties
Albuterol Methyl Ether interacts with β2-adrenergic receptors, which are primarily found in the lungs. It binds to these receptors with high affinity, leading to bronchodilation
Cellular Effects
Albuterol Methyl Ether influences cell function by binding to β2-adrenergic receptors, leading to a cascade of events that result in relaxation of smooth muscle in the airways This can impact cell signaling pathways and cellular metabolism, particularly in lung cells
Molecular Mechanism
The molecular mechanism of Albuterol Methyl Ether involves its interaction with β2-adrenergic receptors. Upon binding, it triggers a cascade of events that ultimately lead to the relaxation of smooth muscle in the airways
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'éther méthylique d'albutérol peut être synthétisé par la synthèse d'éther de Williamson, qui implique la réaction d'un ion alcoolate avec un halogénure d'alkyle primaire ou un tosylate dans une réaction S_N2 . L'ion alcoolate est généralement préparé en faisant réagir un alcool avec une base forte comme l'hydrure de sodium. Une autre méthode implique l'utilisation d'oxyde d'argent comme base douce, permettant à l'alcool libre de réagir directement avec l'halogénure d'alkyle .
Méthodes de production industrielle : La production industrielle d'éthers, y compris l'éther méthylique d'albutérol, utilise souvent la réaction catalysée par l'acide sulfurique d'alcools. Cette méthode est limitée aux alcools primaires en raison de la déshydratation des alcools secondaires et tertiaires pour donner des alcènes . D'autres méthodes comprennent la réaction de Mitsunobu, la déshydratation bimoléculaire et la synthèse catalysée par le Cu(II) .
Analyse Des Réactions Chimiques
Types de réactions : L'éther méthylique d'albutérol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des aldéhydes ou des cétones, tandis que la réduction peut donner des alcools .
4. Applications de la recherche scientifique
L'éther méthylique d'albutérol est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Il est utilisé dans des études liées aux récepteurs β2-adrénergiques et à leur rôle dans la signalisation cellulaire.
Médecine : Il est utilisé dans le développement de bronchodilatateurs et dans des études liées à l'asthme et à la maladie pulmonaire obstructive chronique (MPOC).
Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme étalon dans le contrôle de la qualité
5. Mécanisme d'action
L'éther méthylique d'albutérol exerce ses effets en se liant sélectivement aux récepteurs β2-adrénergiques. Cette liaison active l'adénylate cyclase, ce qui augmente les niveaux d'adénosine monophosphate cyclique (AMPc) dans la cellule. L'augmentation de l'AMPc conduit à la relaxation des muscles lisses bronchiques, entraînant une bronchodilatation .
Composés similaires :
Albutérol : Un agoniste partiel β2-adrénergique sélectif utilisé comme bronchodilatateur.
Lévalbutérol : Le seul isomère R de l'albutérol, avec une spécificité plus élevée pour les récepteurs β2.
Salbutamol : Un autre nom pour l'albutérol, utilisé de manière interchangeable dans différentes régions.
Unicité : L'éther méthylique d'albutérol est unique en raison de sa structure spécifique, qui comprend un groupe méthoxy. Cette différence structurelle peut influencer sa pharmacocinétique et sa pharmacodynamique par rapport à d'autres composés similaires .
Comparaison Avec Des Composés Similaires
Albuterol: A selective beta-2 adrenergic partial agonist used as a bronchodilator.
Levalbuterol: The single R-isomer of albuterol, with higher specificity for beta-2 receptors.
Salbutamol: Another name for albuterol, used interchangeably in different regions.
Uniqueness: Albuterol methyl ether is unique due to its specific structure, which includes a methoxy group. This structural difference may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Propriétés
IUPAC Name |
4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHASVFLCHGDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870076-72-5 | |
| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
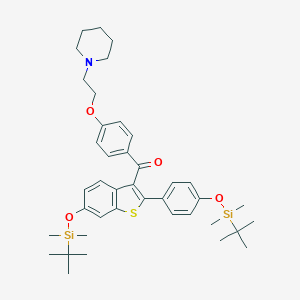
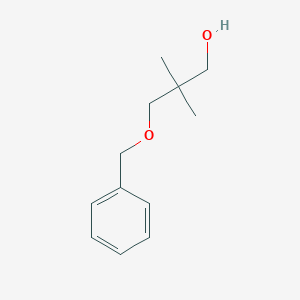
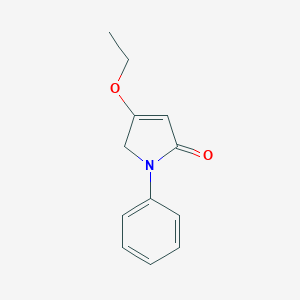
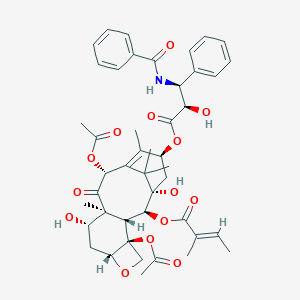
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)

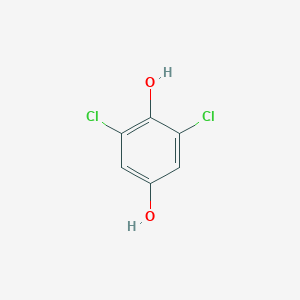
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)
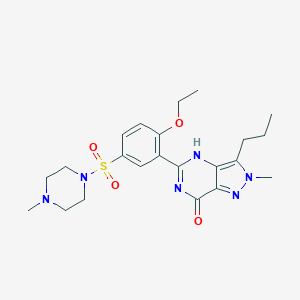
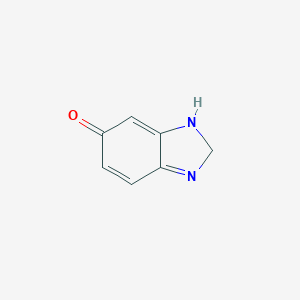
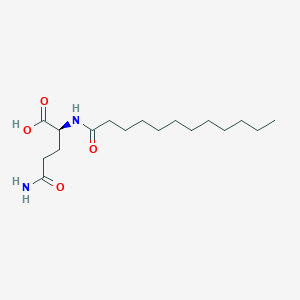
![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)
